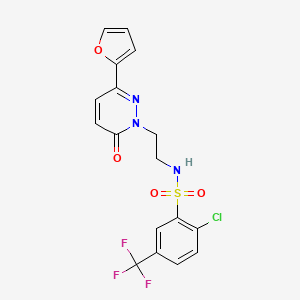

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Description

2-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a trifluoromethylbenzenesulfonamide side chain. This structure combines electron-withdrawing (trifluoromethyl, sulfonamide) and electron-donating (furan) moieties, which are critical for modulating biological activity, solubility, and metabolic stability .

Properties

IUPAC Name |

2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O4S/c18-12-4-3-11(17(19,20)21)10-15(12)29(26,27)22-7-8-24-16(25)6-5-13(23-24)14-2-1-9-28-14/h1-6,9-10,22H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZDXAHGFBPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 447.81 g/mol. The structure incorporates several functional groups: a chloro group, a trifluoromethyl group, and a furan moiety linked to a pyridazinone, suggesting possible interactions with various biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.81 g/mol |

| CAS Number | 946344-44-1 |

Antimicrobial Properties

Research indicates that compounds featuring furan and pyridazinone structures often exhibit antimicrobial properties. In particular, sulfonamide derivatives are recognized for their antibacterial activities. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.

A study highlighted the synthesis of various pyridazin-3-ones with furan moieties, which were evaluated for their antimycobacterial and antifungal activities. While specific data on the compound is limited, it is reasonable to hypothesize similar activities based on structural analogs .

Anticancer Activity

The compound's structure may also confer anticancer properties. Compounds with trifluoromethyl groups have been associated with enhanced biological activity in cancer therapeutics. Notably, related studies have demonstrated that pyridazinone derivatives can inhibit cancer cell proliferation effectively.

In one case study, a series of compounds similar to this one showed selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. The most potent analogs exhibited IC50 values in the sub-micromolar range, indicating strong anticancer potential .

While specific mechanisms for this compound remain to be fully elucidated, sulfonamides generally act by inhibiting bacterial folic acid synthesis. This mechanism could extend to other biological targets relevant to cancer therapy, where modulation of apoptotic pathways may occur through interactions with proteins like Bcl-2.

Synthesis and Evaluation

A recent study focused on synthesizing new pyridazinone derivatives, including those with furan moieties. These compounds were subjected to biological evaluation for their antimycobacterial and antifungal activities. The results indicated promising activity against specific pathogens, suggesting that structural modifications could enhance efficacy .

Comparative Analysis

Comparative studies involving similar compounds have shown varying degrees of biological activity based on structural differences. For instance, compounds with additional functional groups or different substituents exhibited enhanced potency against cancer cell lines compared to simpler analogs .

Table 2: Comparative Biological Activity

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Analog A | 0.31 | Anticancer |

| Analog B | 0.70 | Anticancer |

| Pyridazinone Derivative | Varies | Antimycobacterial |

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

The sulfonamide group within this compound is well-known for its antibacterial activity. Compounds with similar structures have been shown to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis, causing bacterial cell death. Research indicates that derivatives of this compound may exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimycobacterial Activity

Recent studies have explored the synthesis of pyridazinone derivatives and their antimycobacterial activities. These derivatives, including those related to 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide, show promise as potential treatments for mycobacterial infections, which are notoriously difficult to treat due to antibiotic resistance .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models can be employed to analyze the correlation between the chemical structure of this compound and its biological activity. Such studies help in optimizing the compound's structure for enhanced efficacy and reduced toxicity, guiding future drug development efforts .

Synthesis and Characterization

The synthesis of this compound typically involves multiple organic reactions, requiring careful control of reaction conditions such as temperature and pH. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring synthesis progress and confirming the structure of intermediates and final products .

Potential Therapeutic Uses

Given its structural complexity and the presence of multiple functional groups, this compound may have applications beyond antibacterial activity:

- Anti-inflammatory Agents : The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially leading to anti-inflammatory properties.

- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines, suggesting a possible role in oncology .

Comparison with Similar Compounds

Pyridazinone-Based Sulfonamides

describes 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and related derivatives. Key differences include:

- Substituent Variation : The target compound’s furan-2-yl group replaces the benzyloxy substituent in 5a. Furan’s smaller size and lower lipophilicity may enhance membrane permeability compared to bulky benzyloxy groups .

- Synthesis: Both compounds employ pyridazinone cores, but the target compound’s synthesis likely involves coupling a furan-substituted pyridazinone with a sulfonamide ethyl linker, whereas 5a uses benzyl bromide intermediates in DMF with potassium carbonate .

Trifluoromethyl-Containing Inhibitors

From , 3-(hydroxyamino)-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide (OT4) shares the trifluoromethyl group but lacks the pyridazinone scaffold.

Furopyridine Derivatives

details 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide , which shares a furan-containing heterocycle.

- The target compound’s ethyl sulfonamide linker may offer greater conformational flexibility compared to the rigid carboxamide in this analog .

Pharmacological and Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : React 3-(furan-2-yl)-6-hydroxypyridazine with ethylenediamine derivatives under reflux in acetone or DMF (60–80°C, 4–6 hours) to form the 1-(2-aminoethyl)pyridazin-6-one intermediate .

Sulfonamide Coupling : React the intermediate with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) at 0–25°C for 2–4 hours .

- Critical Parameters :

- Solvent choice (DMF enhances solubility but may require post-reaction dialysis).

- Temperature control to avoid side reactions (e.g., sulfonamide hydrolysis).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the furan (δ 6.3–7.4 ppm), pyridazinone (δ 7.5–8.2 ppm), and trifluoromethyl (δ -62 ppm in NMR) groups .

- HPLC-MS : Monitor purity (>95%) and molecular weight (calculated m/z: 487.8 Da) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

- Methodological Answer :

Analog Synthesis : Prepare derivatives replacing the -CF group with -Cl, -CH, or -OCH .

Biological Assays : Test analogs for target binding (e.g., enzyme inhibition via fluorescence polarization) and cellular activity (e.g., antifungal potency in Candida albicans models) .

Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding energies and interactions with active sites (e.g., cytochrome P450 enzymes) .

- Key Finding : The -CF group enhances lipophilicity and metabolic stability, critical for prolonged in vivo efficacy .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

Standardized Assay Conditions : Control variables like pH (7.4 vs. 6.5), serum protein content, and cell line provenance .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

- Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility in assay media .

Q. How do pH and temperature affect the stability of this compound during storage and biological experiments?

- Methodological Answer :

- Stability Testing :

pH Stability : Incubate the compound in buffers (pH 2–9, 37°C, 24 hours) and monitor degradation via HPLC. The sulfonamide bond is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions .

Thermal Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .

- Recommendation : Use lyophilized forms for long-term storage and reconstitute in DMSO immediately before experiments .

Q. What advanced techniques characterize interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) using immobilized targets .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.